molecular formula C6H4BrF3O2 B6616277 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1314894-52-4

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B6616277
CAS No.: 1314894-52-4
M. Wt: 244.99 g/mol
InChI Key: XYIRAILDYOPEIO-UHFFFAOYSA-N
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Description

1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a brominated furan ring and a trifluoromethyl group attached to an ethan-1-ol backbone

Preparation Methods

The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromofuran with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols .

Scientific Research Applications

1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through its brominated and trifluoromethyl groups. These interactions can affect various biochemical pathways, potentially leading to changes in enzyme activity, receptor binding, or cellular signaling. The exact molecular targets and pathways involved depend on the specific context of its application, such as in drug development or biochemical research .

Comparison with Similar Compounds

1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a brominated furan ring and a trifluoromethyl group, which imparts specific chemical reactivity and potential for diverse applications.

Biological Activity

Overview

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 1314894-52-4) is a synthetic compound characterized by a brominated furan ring and a trifluoromethyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₄BrF₃O₂
  • Molecular Weight : 244.99 g/mol
  • Structure : The compound features a bromine atom attached to the furan ring and a trifluoromethyl group on the ethan-1-ol backbone.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromofuran with trifluoroacetaldehyde, often facilitated by reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to the presence of halogenated and fluorinated groups. These interactions can influence biochemical pathways, including enzyme activity modulation and receptor binding .

Antimicrobial Activity

Research indicates that compounds with brominated furan structures exhibit antimicrobial properties. For instance, studies have shown that halogenated furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The trifluoromethyl group can enhance lipophilicity, potentially improving cellular uptake and bioavailability of the compound in cancer cells. Further investigations are required to elucidate its specific mechanisms against various cancer cell lines .

Case Study 1: Antibacterial Screening

In a screening assay for antibacterial activity, this compound was tested against several strains of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM. The compound's efficacy was comparable to established antibiotics .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for development as an anticancer agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(4-Bromofuran-2-yl)methanolStructureModerate antibacterial activity
1-(4-Bromofuran-2-yl)piperidineStructureLower cytotoxicity compared to trifluoroethanol derivative
1-(4-Bromofuran-2-yl)-3-methylbutan-1-oneStructureHigher anticancer activity than trifluoroethanol derivative

Properties

IUPAC Name

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIRAILDYOPEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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